Ethyl 5-bromo-2-(bromomethyl)benzoate CAS number and chemical identity
Ethyl 5-bromo-2-(bromomethyl)benzoate CAS number and chemical identity
An In-Depth Technical Guide to Ethyl 5-bromo-2-(bromomethyl)benzoate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on Ethyl 5-bromo-2-(bromomethyl)benzoate. It delves into its chemical identity, properties, synthesis, applications, and safety protocols, providing the foundational knowledge required for its effective use in a laboratory and developmental setting.
Core Chemical Identity
Ethyl 5-bromo-2-(bromomethyl)benzoate is a disubstituted aromatic compound featuring both a bromo and a bromomethyl group on the benzene ring, attached to an ethyl benzoate core. This bifunctional nature makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecular architectures.
| Identifier | Value | Source |
| CAS Number | 950741-84-1 | [1] |
| Molecular Formula | C₁₀H₁₀Br₂O₂ | [1] |
| Molecular Weight | 321.99 g/mol | [1] |
| IUPAC Name | ethyl 5-bromo-2-(bromomethyl)benzoate | N/A |
| Synonyms | 5-Bromo-2-bromomethyl-benzoic acid ethyl ester | [1] |
| SMILES | O=C(OCC)C1=CC(Br)=CC=C1CBr | [2] |
Physicochemical and Safety Profile
Understanding the physicochemical properties of a compound is paramount for its handling, reaction setup, and purification. While specific experimental data for this compound is not widely published, properties can be inferred from similar structures.
| Property | Value | Notes |
| Appearance | Likely a solid or oil at room temperature. | Based on related brominated benzoate esters. |
| Boiling Point | Data not available. | [2] |
| Melting Point | Data not available. | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | General property of similar organic esters. |
| Purity | Commercially available at ≥95% purity. | [1] |
Safety and Handling:
Ethyl 5-bromo-2-(bromomethyl)benzoate is classified as a hazardous substance and requires careful handling. The presence of two bromine atoms, particularly the reactive benzylic bromide, contributes to its irritant and lachrymatory properties.
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Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4] Some related compounds are also harmful if swallowed.
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Precautionary Measures:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][5]
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[3][4]
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Handling: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[3] Avoid breathing dust, fumes, or vapors.[3]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5]
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Synthesis and Mechanistic Insight
The synthesis of Ethyl 5-bromo-2-(bromomethyl)benzoate typically involves a two-step process starting from a commercially available precursor. The choice of reagents and conditions is critical for achieving high yield and purity.
Proposed Synthesis Pathway:
A common and effective method is the selective bromination of the methyl group of Ethyl 5-bromo-2-methylbenzoate. This reaction proceeds via a free-radical mechanism.
Caption: Proposed synthesis of the title compound via free-radical bromination.
Experimental Protocol (Illustrative):
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Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 5-bromo-2-methylbenzoate in a suitable solvent such as carbon tetrachloride (CCl₄).
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Reagent Addition: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
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Reaction: Heat the mixture to reflux. The reaction is often initiated by light and proceeds as the bromine from NBS is selectively added to the benzylic position.
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Workup: After the reaction is complete (monitored by TLC or GC), cool the mixture, filter off the succinimide byproduct, and wash the filtrate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure Ethyl 5-bromo-2-(bromomethyl)benzoate.
Causality Behind Experimental Choices:
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NBS as Brominating Agent: NBS is chosen over elemental bromine for benzylic bromination because it provides a low, constant concentration of Br₂, which favors the desired radical substitution over competing electrophilic addition to the aromatic ring.
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Radical Initiator: AIBN or benzoyl peroxide is used to initiate the reaction by generating free radicals upon heating, which then abstract a hydrogen atom from the benzylic methyl group, starting the chain reaction.
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Solvent: A non-polar solvent like CCl₄ is ideal as it does not react with the radical intermediates.
Applications in Research and Drug Development
The utility of Ethyl 5-bromo-2-(bromomethyl)benzoate stems from its two distinct reactive sites, making it a versatile building block in medicinal chemistry and materials science.
Role as a Bifunctional Linker: The molecule possesses two electrophilic centers:
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The benzylic bromide is highly reactive towards nucleophiles (e.g., amines, alcohols, thiols) in Sₙ2 reactions.
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The ester group can be hydrolyzed to a carboxylic acid or undergo transesterification.
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The aromatic bromine can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions, allowing for the introduction of various substituents.
This trifecta of reactivity allows for the sequential and controlled introduction of different functionalities, a key strategy in the synthesis of complex molecules.
Use in the Synthesis of Pharmaceutical Intermediates: While direct applications of this specific molecule are not extensively documented in publicly available literature, structurally similar compounds are crucial intermediates. For instance, 5-bromo-2-substituted benzoic acids are precursors in the synthesis of antidiabetic drugs like Canagliflozin.[6] The title compound serves as a valuable starting material for creating analogs and new chemical entities in drug discovery programs.[7][8] Its structure is well-suited for generating libraries of compounds for screening against various biological targets. The molecular weight and functional groups align with the principles of fragment-based drug discovery and lead optimization.[9]
Caption: Versatility of the title compound in synthesizing complex molecules.
Conclusion
Ethyl 5-bromo-2-(bromomethyl)benzoate is a highly functionalized and valuable chemical intermediate. Its unique structure provides multiple avenues for synthetic modification, making it a powerful tool for medicinal chemists and materials scientists. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is essential for harnessing its full potential in the development of novel therapeutics and advanced materials.
References
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New Therapeutic Modalities in Drug Discovery and Development: Insights & Opportunities. ADMET and DMPK. [Link][8]
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Pharmakinetics studies, molecular docking and discovery of anti-proliferative agents and its targeting EGFR inhibitors. Journal of King Saud University - Science. [Link][9]
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Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Google Patents. [10]
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Method for Producing 5-Bromo-2-alkylbenzoic Acid. Google Patents. [6]
Sources
- 1. 950741-84-1 | MFCD15527077 | 5-Bromo-2-bromomethyl-benzoic acid ethyl ester | acints [acints.com]
- 2. 950741-84-1|Ethyl 5-bromo-2-(bromomethyl)benzoate|BLD Pharm [bldpharm.com]
- 3. aksci.com [aksci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
- 7. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]
- 8. New Therapeutic Modalities in Drug Discovery and Development: Insights & Opportunities | ADMET and DMPK [pub.iapchem.org]
- 9. Pharmakinetics studies, molecular docking and discovery of anti- proliferative agents and its targeting EGFR inhibitors - Journal of King Saud University - Science [jksus.org]
- 10. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

